1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one
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Overview
Description
1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a benzyl group and a cyclopenta[d][1,3]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the benzyl group and the cyclopenta[d][1,3]thiazole moiety. Common reagents used in these reactions include benzyl chloride, thiazole derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-(2-thiazolyl)piperazine: Similar structure but lacks the cyclopenta ring.
4-(2-thiazolyl)piperazine: Lacks both the benzyl group and the cyclopenta ring.
Uniqueness
1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one is unique due to the presence of both the benzyl group and the cyclopenta[d][1,3]thiazole moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-benzyl-4-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-18-13-20(12-17-19-15-7-4-8-16(15)23-17)9-10-21(18)11-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEXLZSCZWZNTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)CN3CCN(C(=O)C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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